molecular formula C22H18FN3O B11447017 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide

Cat. No.: B11447017
M. Wt: 359.4 g/mol
InChI Key: YAJVOQSUYIUAQS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide typically involves multistep reactions. One common method includes the condensation of 4-fluoroaniline with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with 2-aminopyridine to yield the imidazo[1,2-a]pyridine core. This core is further functionalized through various reactions to introduce the phenylpropanamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability.

Properties

Molecular Formula

C22H18FN3O

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C22H18FN3O/c23-18-12-10-17(11-13-18)21-22(26-15-5-4-8-19(26)24-21)25-20(27)14-9-16-6-2-1-3-7-16/h1-8,10-13,15H,9,14H2,(H,25,27)

InChI Key

YAJVOQSUYIUAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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